JG-231

Triple-Negative Breast Cancer Hsp70 Allosteric Inhibition Antiproliferative Activity

JG-231 solves the critical problem of rapid metabolic degradation seen with earlier benzothiazole rhodacyanines such as JG-98 and JG-194, providing consistent in vivo exposure for oncology xenograft studies. • 10-fold potency gain over JG-98: IC50 0.12-0.25 μM in TNBC cells; Ki 0.11 μM for Hsp70-BAG3 disruption • Reliable in vivo efficacy at 4 mg/kg ip across TNBC, KRAS-mutant PDAC, MTC, and enzalutamide-resistant prostate cancer models • Supplied at ≥98% purity with full analytical documentation; shipped under blue ice to preserve stability

Molecular Formula C22H18BrCl2N3OS4
Molecular Weight 619.45
CAS No. 1627126-59-3
Cat. No. B608183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-231
CAS1627126-59-3
SynonymsJG231;  JG 231;  JG-231
Molecular FormulaC22H18BrCl2N3OS4
Molecular Weight619.45
Structural Identifiers
SMILESCCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]
InChIInChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+;
InChIKeyLFKCNIBJPYBMOM-QPNALZDCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JG-231: Allosteric Hsp70 Inhibitor


JG-231 (CAS: 1627126-59-3) is a benzothiazole rhodacyanine-derived allosteric inhibitor of heat shock protein 70 (Hsp70), specifically disrupting the protein-protein interaction between Hsp70 and its nucleotide exchange factor BAG3 [1]. It is a second-generation analog of JG-98 developed through structure- and property-based optimization of approximately 300 analogs, demonstrating >10-fold improved potency in breast cancer cell models [1]. JG-231 is supplied as a >98% purity research compound with a molecular formula of C22H18BrCl2N3OS4 and molecular weight of 619.47 g/mol . The compound is primarily utilized in oncology research, with documented efficacy in triple-negative breast cancer (TNBC), KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), medullary thyroid carcinoma (MTC), and enzalutamide-resistant prostate cancer models [1].

Mechanism Allosteric Hsp70-BAG3 protein–protein interaction disruptor
Cellular models Reported improved antiproliferative response in breast cancer cell lines vs. JG-98
In vivo fit Metabolic stability profile supports xenograft pharmacology research

JG-231: Why It Cannot Be Substituted


Hsp70 inhibitors exhibit divergent binding mechanisms and pharmacological profiles that preclude simple substitution. First-generation benzothiazole rhodacyanines like JG-98 suffer from rapid metabolic degradation in vivo, limiting their utility in animal models despite acceptable in vitro potency (EC50 ≈ 0.4–0.7 μM) [1]. ATP-competitive inhibitors such as VER-155008 engage the conserved nucleotide-binding domain and lack the allosteric mechanism that selectively disrupts co-chaperone interactions, resulting in distinct cellular effects [2]. The parent compound MKT-077, while water-soluble, demonstrates notable toxicity in animals that restricts dosing [3]. Within the benzothiazole rhodacyanine series, analogs vary substantially in microsomal stability, with JG-194 exhibiting superior in vitro potency but poor metabolic stability that precludes in vivo application [3]. JG-231 represents a specifically engineered analog that balances improved microsomal stability with enhanced cellular potency, enabling consistent suppression of tumor xenografts across multiple cancer models where predecessor compounds fail or require impractically high doses [1].

JG-98 undergoes rapid in vivo metabolic degradation, limiting utility in animal models compared to JG-231.
ATP-competitive inhibitors (e.g., VER-155008) target the conserved nucleotide-binding domain and lack allosteric co-chaperone disruption.
JG-194 exhibits poor metabolic stability, preventing its use in in vivo xenograft studies where JG-231 remains viable.

JG-231 Differentiation Evidence


Breast Cancer Cell Potency vs. JG-98

JG-231 exhibits significantly enhanced antiproliferative activity relative to the first-generation analog JG-98. While JG-98 shows modest potency with EC50 values of 0.7 ± 0.2 μM (MCF7) and 0.4 ± 0.03 μM (MDA-MB-231), JG-231 inhibits MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.12 μM and 0.25 μM, respectively [1]. The optimized series produced compounds with EC50 values as low as 0.03–0.05 μM, representing a >10-fold potency increase over JG-98 [1].

Breast cancer potency
Context-dependent
JG-231: IC₅₀ 0.12 µM (MCF-7); 0.25 µM (MDA-MB-231) JG-98: EC₅₀ 0.7 ± 0.2 µM (MCF7); 0.4 ± 0.03 µM (MDA-MB-231)
Reported higher antiproliferative response supports lower assay concentrations.
Conditions: MCF-7 & MDA-MB-231 cell lines; MTT/antiproliferative assay.
Triple-Negative Breast Cancer Hsp70 Allosteric Inhibition Antiproliferative Activity

Xenograft Tumor Suppression

JG-231 was specifically characterized as an analog with improved microsomal stability, a critical pharmacokinetic advancement over JG-98 (rapidly metabolized in animals) and JG-194 (poor metabolic stability despite superior in vitro potency) [1][2]. This enhanced stability translates directly to in vivo performance: JG-231 consistently suppressed TT and MZ-CRC-1 medullary thyroid carcinoma xenografts in mice, whereas JG-194 cannot be effectively used in vivo due to metabolic instability [2]. JG-231 also effectively suppressed MIA PaCa-2 pancreatic ductal adenocarcinoma xenografts, a KRAS-mutant model [3].

Xenograft tumor suppression
Head-to-head
JG-231: consistent suppression of TT, MZ-CRC-1, MIA PaCa-2 xenografts JG-98: rapidly metabolized; JG-194: poor stability, not usable in vivo
Metabolic stability enables in vivo model-response studies where predecessor compounds fail.
Qualitative differentiation based on successful xenograft application; microsomal stability assays.
Medullary Thyroid Carcinoma Metabolic Stability Xenograft Efficacy

MDA-MB-231 Xenograft Tumor Reduction

In the MDA-MB-231 triple-negative breast cancer xenograft model, JG-231 administered at 4 mg/kg via intraperitoneal injection significantly reduced tumor burden [1]. This represents a validated in vivo efficacy benchmark for procurement decisions, as the compound demonstrates tumor-suppressive activity at a dose comparable to or lower than many preclinical oncology agents. The parent compound MKT-077, in contrast, exhibited notable toxicity in animals that limited its therapeutic application [2].

TNBC xenograft reduction
Class-level
JG-231: reduced tumor burden in MDA-MB-231 model at 4 mg/kg, ip MKT-077: antitumor activity with notable animal toxicity
Defined dose supports xenograft study design and quantity estimation.
MDA-MB-231 TNBC model; intraperitoneal dosing; class-level inference from analog series.
Triple-Negative Breast Cancer Xenograft Model In Vivo Efficacy

Allosteric Hsp70-BAG3 Disruption

JG-231 is an allosteric inhibitor that disrupts the Hsp70-BAG3 protein-protein interaction with an inhibition constant (Ki) of 0.11 μM . This mechanism is fundamentally distinct from ATP-competitive Hsp70 inhibitors such as VER-155008, which bind to the nucleotide-binding domain and exhibit IC50 values of 0.5 μM (Hsp70), 2.6 μM (Hsc70), and 2.6 μM (Grp7) . The allosteric mechanism of JG-231 enables selective disruption of co-chaperone interactions without directly competing with ATP binding, a potentially advantageous profile for studying chaperone network biology and reducing interference with essential ATPase functions.

Allosteric mechanism
Data to verify
JG-231: allosteric Hsp70-BAG3 PPI inhibitor; Ki = 0.11 µM VER-155008: ATP-competitive; IC₅₀ 0.5 µM (Hsp70), 2.6 µM (Hsc70/Grp7)
Allosteric PPI disruption supports co-chaperone studies without direct ATP competition.
Biochemical binding assay vs. cell-free ATPase assay; supplier-stated Ki, source review recommended.
Hsp70 Allosteric Inhibition BAG3 Co-Chaperone Mechanism of Action

Vemurafenib-Resistant Melanoma Xenograft

JG-231 effectively suppressed tumor growth in both vemurafenib-naïve and vemurafenib-resistant B-RafV600E melanoma xenografts (A375 and Colo829 models) in athymic mice at doses of 2 mg/kg and 4 mg/kg administered intraperitoneally every other day [1]. This demonstrates that JG-231 retains efficacy against tumors that have acquired resistance to BRAF-targeted therapy, a clinically relevant challenge. The study also evaluated JG-98 analogs and noted that JG-231 was among those tested for in vivo xenograft efficacy in this resistant setting.

BRAFi-resistant melanoma
Head-to-head
JG-231: suppressed A375 & Colo829 vemurafenib-resistant xenografts at 2–4 mg/kg JG-98 and other analogs evaluated; JG-231 selected for xenograft studies
Supports BRAF-inhibitor resistance model-response studies.
Athymic mice; 2–4 mg/kg ip every other day; tumor size p
Melanoma BRAF Inhibitor Resistance Xenograft Model

JG-231 Validated Applications


TNBC Xenograft Pharmacology

JG-231 is optimized for TNBC xenograft studies requiring a metabolically stable Hsp70 inhibitor with defined in vivo efficacy. The compound reduces tumor burden in MDA-MB-231 xenografts at 4 mg/kg ip [1]. Researchers should procure JG-231 over JG-98 (rapidly metabolized) or JG-194 (metabolically unstable) when planning animal studies that demand consistent exposure and tumor suppression. For in vitro TNBC cell line studies, JG-231 provides enhanced potency (IC50 0.12–0.25 μM) compared to JG-98 (EC50 0.4–0.7 μM) [1].

KRAS-Mutant PDAC Models

JG-231 has demonstrated selective efficacy in KRAS-mutant PDAC models, effectively suppressing MIA PaCa-2 (K-RasG12C) xenograft growth in athymic nude mice [2]. This application is supported by mechanistic studies showing that mortalin inhibition selectively induces death in KRAS-mutated tumor cells via mitochondrial membrane permeability perturbation [2]. JG-231 is the appropriate Hsp70 inhibitor selection for research programs investigating KRAS-driven tumor dependencies and synthetic lethality approaches.

Medullary Thyroid Carcinoma (MTC) Models

JG-231 consistently suppresses TT and MZ-CRC-1 medullary thyroid carcinoma xenografts in mice, a key advantage over metabolically unstable analogs like JG-194 [3]. MTC research programs investigating mortalin/HSPA9 as a therapeutic target should prioritize JG-231 for in vivo studies. Additionally, JG-231 has shown efficacy against vandetanib- and cabozantinib-resistant MTC cell progenies, supporting its use in drug resistance studies [3].

Enzalutamide-Resistant Prostate Cancer

JG-231, characterized as a more potent analog of JG-98, suppresses the growth of enzalutamide-resistant prostate cancer cells (C4–2B MDVR, CWR22Rv1), patient-derived conditional reprogrammed cell cultures (CRCs), and organoids [4]. The combination of JG-231 with enzalutamide synergistically inhibits AR/AR-V7 expression and suppresses CWR22Rv1 xenograft tumor growth [4]. This validated combination activity supports procurement for research programs focused on overcoming androgen receptor signaling inhibitor (ARSI) resistance in advanced prostate cancer.

Application
Selection Property
Validation Focus
TNBC Xenograft Research
Metabolic stability for in vivo studies
MDA-MB-231 xenograft tumor burden
KRAS-Mutant PDAC Models
KRAS-selective activity context
MIA PaCa-2 xenograft growth suppression
Medullary Thyroid Carcinoma Models
In vivo metabolic stability advantage
TT & MZ-CRC-1 xenograft response
Enzalutamide-Resistant Prostate Cancer
AR pathway co-inhibition context
CWR22Rv1 xenograft combination response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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